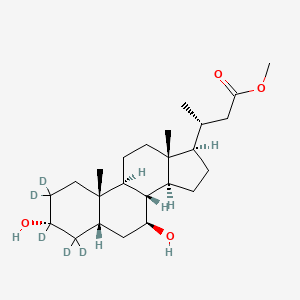
24-Nor Ursodeoxycholic Acid-d5 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is a deuterated derivative of 24-Nor Ursodeoxycholic Acid Methyl Ester. It is a stable isotope-labeled compound used primarily in pharmaceutical and biochemical research. The compound has the molecular formula C24H35D5O4 and a molecular weight of 397.6 .
Preparation Methods
The synthesis of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 involves multiple steps, starting from the precursor 24-Nor Ursodeoxycholic Acid. The deuterium atoms are introduced through specific chemical reactions to replace hydrogen atoms. The synthetic route typically involves:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents.
Esterification: Formation of the methyl ester by reacting with methanol under acidic conditions.
Industrial production methods are similar but scaled up to meet the demand for research and pharmaceutical applications. The process involves stringent quality control to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
24-Nor Ursodeoxycholic Acid Methyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is used in various scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in drug development and toxicology studies.
Biochemical Research: Employed in studies involving bile acid metabolism and liver function.
Medical Research: Investigated for its potential therapeutic effects in liver diseases and other metabolic disorders.
The compound’s stable isotope labeling makes it valuable in mass spectrometry and other analytical techniques to trace metabolic pathways and study drug interactions.
Mechanism of Action
The mechanism of action of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The deuterated compound mimics the behavior of its non-deuterated counterpart but allows for more precise tracking in metabolic studies. It targets specific molecular pathways involved in bile acid synthesis, conjugation, and enterohepatic circulation .
Comparison with Similar Compounds
24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is compared with other bile acid derivatives such as:
Ursodeoxycholic Acid: Used in the treatment of primary biliary cirrhosis and gallstone dissolution.
Chenodeoxycholic Acid: Another bile acid used in the treatment of gallstones.
Deoxycholic Acid: Used in cosmetic treatments to reduce submental fat.
The uniqueness of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 lies in its deuterium labeling, which provides advantages in analytical precision and metabolic studies. The deuterated form is superior in tracing and studying metabolic pathways compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C24H40O4 |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
methyl (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoate |
InChI |
InChI=1S/C24H40O4/c1-14(11-21(27)28-4)17-5-6-18-22-19(8-10-24(17,18)3)23(2)9-7-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i7D2,12D2,16D |
InChI Key |
WTAVEKBGEXLMTO-PUOIMXSXSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CC(=O)OC)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



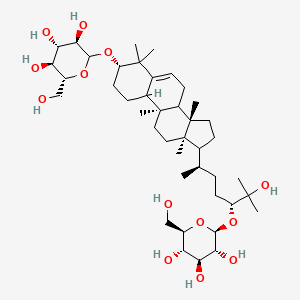
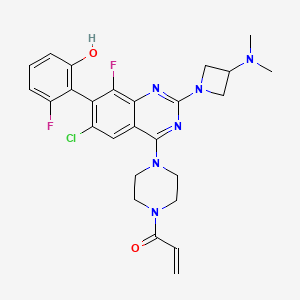
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)
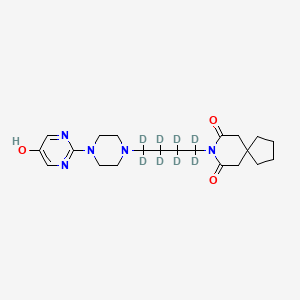
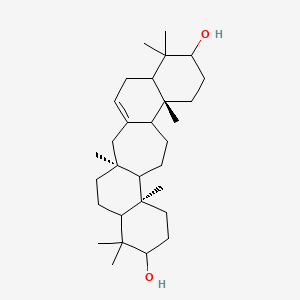

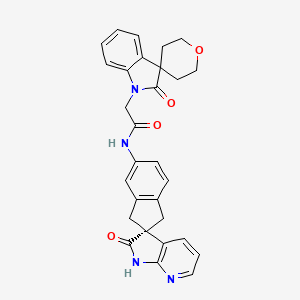
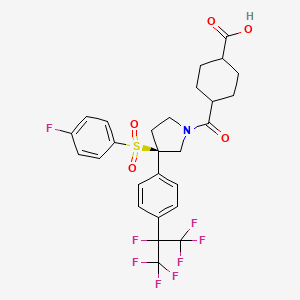
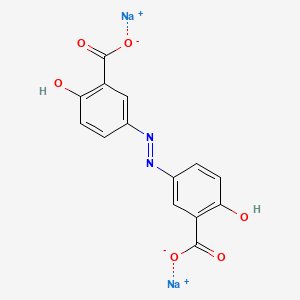
![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)
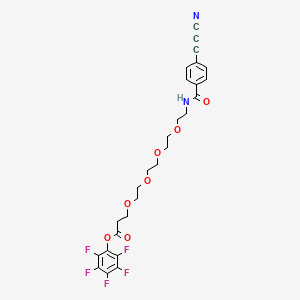
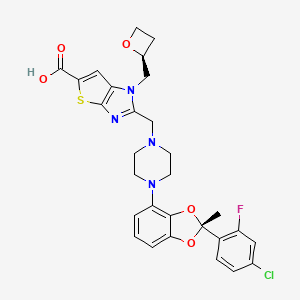
![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)
